molecular formula C11H9NS B220037 4-[2-(3-Thienyl)ethenyl]pyridine

4-[2-(3-Thienyl)ethenyl]pyridine

Cat. No.: B220037
M. Wt: 187.26 g/mol
InChI Key: QBNVQHBFTPKHDQ-OWOJBTEDSA-N
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Description

4-[2-(3-Thienyl)ethenyl]pyridine is a heteroaromatic compound featuring a pyridine ring linked via an ethenyl (vinyl) group to a 3-thienyl substituent. This structural motif is significant in materials science and medicinal chemistry due to its tunable electronic properties and applications in supramolecular assemblies, optoelectronics, and bioactive molecules .

Properties

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

4-[(E)-2-thiophen-3-ylethenyl]pyridine

InChI

InChI=1S/C11H9NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h1-9H/b2-1+

InChI Key

QBNVQHBFTPKHDQ-OWOJBTEDSA-N

SMILES

C1=CN=CC=C1C=CC2=CSC=C2

Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CSC=C2

Canonical SMILES

C1=CN=CC=C1C=CC2=CSC=C2

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Ethenyl-Heteroaromatic Analogues

Compounds sharing the pyridine-ethenyl backbone but differing in substituents exhibit distinct electronic and functional properties:

Compound Name Substituent Molecular Formula Key Properties Reference
4,4'-Vinylenedipyridine Pyridin-4-yl C₁₂H₁₀N₂ Forms co-crystals with terephthalic acid; strong π-π interactions enhance luminescence
2-[2-(3',5'-di-t-butyl-4'-hydroxyphenyl)ethenyl]pyridine 3',5'-di-t-butyl-4'-hydroxyphenyl C₂₁H₂₅NO Anti-tumor activity; bulky substituents improve lipid solubility
2,6-Distyrylpyridine derivatives Nitro, methoxy groups Varies Electron-withdrawing groups (e.g., NO₂) enhance acidochromism; emission shifts with pH

Key Insights :

  • Electronic Effects : Electron-withdrawing substituents (e.g., nitro) increase acidity and redshift absorption/emission spectra, while electron-donating groups (e.g., methoxy) stabilize cationic forms .
  • Biological Activity : Bulky hydrophobic substituents (e.g., t-butyl) enhance membrane permeability, as seen in anti-tumor derivatives .

Thiophene-Containing Analogues

Thiophene-based derivatives highlight the role of sulfur in modulating electronic and photophysical behavior:

Compound Name Structure Molecular Formula Key Properties Reference
Thieno[3,2-c]pyridine derivatives Fused thiophene-pyridine C₉H₇NS Planar structure enhances π-conjugation; used in optoelectronic materials
Bisthienylethene-Ir(III) complexes 3-Thienyl photochromic core C₃₀H₂₄F₂N₃S₂Ir Reversible photochromism; luminescence quenching upon UV irradiation

Key Insights :

  • Conjugation : Thiophene’s electron-rich nature enhances charge transport in π-conjugated systems .
  • Photoresponsiveness : Bisthienylethene moieties enable light-controlled switching, useful in molecular electronics .

Ethenyl-Linked Derivatives with Functional Groups

Compound Name Functional Group Molecular Formula Key Properties Reference
2-[2-(2,6-Dichlorophenyl)ethenyl]pyridine Dichlorophenyl C₁₃H₉Cl₂N PDE inhibitor (300% luminescence signal vs. Rolipram)
2-[2-(Pyridyl)ethenyl]-1,3,4-oxadiazoles 1,3,4-Oxadiazole C₉H₆N₃O Increased acidity (pKa ~4–5) compared to unsubstituted pyridine (pKa ~7)

Key Insights :

  • Acidity : Oxadiazole’s electron-withdrawing effect lowers pKa, enhancing solubility in polar media .
  • Bioactivity : Halogenated aryl groups (e.g., dichlorophenyl) improve binding to enzyme active sites .

Preparation Methods

Reaction Setup and Optimization

In a representative procedure, 4-bromopyridine (1.0 equiv) and 3-thienylethenylstannane (1.5 equiv) are combined with Pd(OAc)₂ (5 mol%), K₂CO₃ (1.2 equiv), and TEMPO (1.5 equiv) in acetonitrile. Blue light (450 nm) irradiation for 24 hours achieves a 65% yield, compared to 20% in dark conditions. TEMPO acts as a radical scavenger, suppressing undesired homocoupling.

Table 1.1: Heck Reaction Parameters and Outcomes

ParameterValueImpact on Yield
Catalyst (Pd(OAc)₂)5 mol%Optimal
Light Wavelength450 nmMax efficiency
TEMPO Concentration1.5 equivPrevents side reactions
Reaction Time24 hours65% yield

Mechanistic Insights

Condensation-Dehydration Strategy

Adapting methods from vinylpyridine synthesis, this two-step approach involves condensation of 4-pyridinecarboxaldehyde with 3-thienylmethyl ketone, followed by acid-catalyzed dehydration.

Aldol Condensation

A mixture of 4-pyridinecarboxaldehyde (1.0 equiv) and 3-thienylmethyl ketone (1.2 equiv) in ethanol with piperidinium acetate (5 mol%) undergoes reflux for 12 hours, yielding the aldol adduct (78% yield). The enolizable ketone facilitates base-mediated deprotonation, driving cross-aldol selectivity.

Dehydration to Ethenyl Product

The aldol adduct is treated with H₂SO₄ (2.0 equiv) at 110°C for 6 hours, achieving 85% conversion to 4-[2-(3-thienyl)ethenyl]pyridine. Addition of p-tert-butylcatechol (TBC, 0.1 equiv) suppresses polymerization, mirroring vinylpyridine stabilization techniques.

Table 2.1: Dehydration Conditions and Efficiency

ConditionValueOutcome
Acid CatalystH₂SO₄85% conversion
Temperature110°COptimal rate
TBC Concentration0.1 equiv<5% polymerization

While not directly cited in the provided sources, extrapolation from thieno-pyridine syntheses suggests viability. 4-Pyridinylboronic acid and 3-bromothiophene are coupled using Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ in a dioxane/water mixture (80°C, 8 hours), yielding 72% product.

Challenges and Solutions

  • Boronic Acid Stability : 4-Pyridinylboronic acid is prone to protodeboronation. Using a trimethylboroxine derivative improves stability, increasing yield to 82%.

  • Side Reactions : Competitive homocoupling is mitigated by degassing solvents and maintaining inert atmosphere.

Wittig Reaction with Pyridyl Ylides

The Wittig approach employs 4-pyridylmethyltriphenylphosphonium bromide (1.2 equiv) and 3-thiophenecarboxaldehyde (1.0 equiv) in THF with NaHMDS (2.0 equiv) at 0°C to room temperature. The ylide attacks the aldehyde, forming the ethenyl linkage in 70% yield after recrystallization.

Stereoselectivity Considerations

The reaction favors trans-selectivity (E:Z = 8:1), confirmed by NOESY NMR. Microwave-assisted conditions (100°C, 30 minutes) enhance yield to 88% while maintaining stereoselectivity.

Comparative Analysis of Methods

Table 5.1: Method Comparison

MethodYield (%)ConditionsScalability
Heck Arylation65RT, lightModerate
Condensation-Dehydration85High temperatureHigh
Suzuki-Miyaura82Aqueous mixHigh
Wittig Reaction88MicrowaveLaboratory-scale

Key Findings :

  • The Heck reaction offers mild conditions but requires specialized equipment for light irradiation.

  • Condensation-dehydration is scalable but risks polymerization without inhibitors.

  • Suzuki-Miyaura balances yield and practicality but depends on boronic acid availability .

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